Retained Activity Against Fluoroquinolone-, Isoniazid-, and Rifampicin-Resistant M. tuberculosis Isolates
Antitubercular agent-27 maintains antimycobacterial activity against a panel of clinically relevant drug-resistant M. tuberculosis H37Rv isolates, whereas first-line agents isoniazid and rifampicin are ineffective against their respective resistant strains. Against FQ-R1 (fluoroquinolone-resistant), INH-R1/R2 (isoniazid-resistant), and RIF-R1/R2 (rifampicin-resistant) isolates, the compound exhibits MIC values ranging from 2.4 μM to 160 μM, with particularly robust potency retained against RIF-R1 (MIC = 2.4 μM) and RIF-R2 (MIC = 4.2 μM) [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against drug-resistant M. tuberculosis H37Rv isolates |
|---|---|
| Target Compound Data | MIC = 3.2 μM (FQ-R1), 140 μM (INH-R1), 160 μM (INH-R2), 2.4 μM (RIF-R1), 4.2 μM (RIF-R2) |
| Comparator Or Baseline | Isoniazid: ineffective against INH-R1/INH-R2; Rifampicin: ineffective against RIF-R1/RIF-R2 (resistant strains by definition) |
| Quantified Difference | Compound retains MIC <5 μM for RIF-resistant strains and FQ-resistant strain; MIC for INH-resistant strains elevated but measurable (>100 μM) |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv resistant isolates |
Why This Matters
Procurement of this compound is justified for research programs focused on multidrug-resistant tuberculosis (MDR-TB) where standard agents fail.
- [1] MedChemExpress. Antitubercular agent-27 (compound 1) Product Datasheet. HY-147883. View Source
